REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:11]=[C:10]([Cl:12])[C:9]([OH:13])=[C:8]2[C:3]=1[CH:4]=[CH:5][C:6]([CH3:14])=[N:7]2.[Se](=O)=[O:16]>O1CCOCC1>[Cl:1][C:2]1[CH:11]=[C:10]([Cl:12])[C:9]([OH:13])=[C:8]2[C:3]=1[CH:4]=[CH:5][C:6]([CH:14]=[O:16])=[N:7]2
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Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=C2C=CC(=NC2=C(C(=C1)Cl)O)C
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Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
[Se](=O)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
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UNSPECIFIED
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Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
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Details
|
the solids filtered off (celite)
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Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
WASH
|
Details
|
the residue, after washing with diethyl ether (10 mL×3)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C2C=CC(=NC2=C(C(=C1)Cl)O)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |